5-bromo-N-(3-methoxypropyl)furan-2-carboxamide is a synthetic organic compound classified under furan carboxamides. This compound features a bromine atom at the 5-position of the furan ring and a methoxypropyl group attached to the nitrogen of the carboxamide functional group. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound is categorized as:
The synthesis of 5-bromo-N-(3-methoxypropyl)furan-2-carboxamide typically involves several steps, starting from readily available precursors.
These synthetic routes are crucial for obtaining high yields and purity of the desired compound.
The molecular formula for 5-bromo-N-(3-methoxypropyl)furan-2-carboxamide is . The compound features:
InChI=1S/C12H14BrN2O3/c1-4-10(15-2)8-16-12(14)11(13)9-6-5-7-3/h5-8H,4H2,1-3H3,(H,14,15)
This structural information is vital for understanding the reactivity and properties of the compound.
5-bromo-N-(3-methoxypropyl)furan-2-carboxamide can undergo various chemical reactions:
These reactions allow for further functionalization and exploration of biological activities.
The mechanism of action for 5-bromo-N-(3-methoxypropyl)furan-2-carboxamide involves its interaction with biological targets:
Understanding these mechanisms is essential for developing therapeutic applications.
These properties are crucial for handling and application in research settings.
5-bromo-N-(3-methoxypropyl)furan-2-carboxamide has several potential applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1